molecular formula C10H9ClN2O3 B2372928 5-chloro-N-cyclopropyl-2-nitrobenzamide CAS No. 355383-67-4

5-chloro-N-cyclopropyl-2-nitrobenzamide

Cat. No.: B2372928
CAS No.: 355383-67-4
M. Wt: 240.64
InChI Key: KTIKUVKUIPKCSR-UHFFFAOYSA-N
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Description

“5-chloro-N-cyclopropyl-2-nitrobenzamide” is a chemical compound with the molecular formula C10H9ClN2O3 . It has a molecular weight of 240.64 . This compound is of interest in scientific research due to its diverse range of potential applications.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with a nitro group at the 2-position, a chlorine atom at the 5-position, and a cyclopropyl group attached to the nitrogen atom of the amide group .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available sources.

Scientific Research Applications

Synthesis and Molecular Docking Studies

  • Compounds similar to 5-chloro-N-cyclopropyl-2-nitrobenzamide have been synthesized and analyzed for their potential as antidiabetic agents. These compounds demonstrated inhibitory activity against enzymes like α-glucosidase, indicating their possible use in diabetes treatment. Molecular docking studies reveal interactions with enzyme active sites, highlighting their therapeutic potential (Thakral, Narang, Kumar, & Singh, 2020).

Cancer Chemopreventive Potential

  • Derivatives of this compound, such as GW9662, have been explored for their potential as cancer chemopreventive agents. Studies have assessed mutagenicity and pharmacokinetics in animal models, suggesting their possible role in cancer prevention. However, their efficacy and bioavailability in clinical settings require further investigation (Kapetanovic et al., 2012).

Hypoxia-Selective Cytotoxicity

  • Research on regioisomers of this compound has explored their use as hypoxia-selective cytotoxins for cancer treatment. These compounds show potential in targeting hypoxic tumor cells, a common characteristic of solid tumors. This selectivity is attributed to their one-electron reduction potentials, which vary based on nitro group disposition (Palmer et al., 1996).

Crystal and Molecular Structure Analysis

  • Analogs of this compound have been studied for their crystal and molecular structures, providing insights into their chemical properties and potential interactions. Such studies are crucial for understanding the compound's behavior in biological systems and its potential for drug development (Thimmegowda et al., 2008).

Anticestodal Drug Modification

  • Modifications of similar compounds have been researched for enhancing their antihelminthic effect. This includes studying reactions with higher amines and piperazine to form water-soluble salts while retaining pharmacophoric groups, which could lead to improved treatments for helminthic infections (Galkina et al., 2014).

Potential Against Human African Trypanosomiasis

  • Halo-nitrobenzamide derivatives, closely related to this compound, have shown potential in inhibiting the proliferation of Trypanosoma brucei brucei. This suggests their possible application in treating human African trypanosomiasis (Hwang et al., 2010).

Safety and Hazards

While specific safety and hazard information for “5-chloro-N-cyclopropyl-2-nitrobenzamide” is not available, general precautions for handling similar chemical compounds include avoiding breathing in dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

5-chloro-N-cyclopropyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-6-1-4-9(13(15)16)8(5-6)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIKUVKUIPKCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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